molecular formula C16H21NO3 B12732484 D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- CAS No. 127852-94-2

D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)-

Cat. No.: B12732484
CAS No.: 127852-94-2
M. Wt: 275.34 g/mol
InChI Key: OXFYLVKTVPTJPQ-ATWMFIQVSA-N
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Description

D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.348 . This compound is a derivative of D-Leucine, an essential amino acid, and features a phenylpropenyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- involves several steps. One common method includes the esterification of D-Leucine with methanol in the presence of an acid catalyst. The phenylpropenyl group is then introduced through a reaction with cinnamaldehyde under basic conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.

Scientific Research Applications

D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The phenylpropenyl group may enhance its binding affinity and specificity, leading to distinct biological effects. The exact pathways involved depend on the context of its use and the specific targets it interacts with .

Comparison with Similar Compounds

D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- can be compared with other similar compounds, such as:

Properties

CAS No.

127852-94-2

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

methyl (2R)-4-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanoate

InChI

InChI=1S/C16H21NO3/c1-12(2)11-14(16(19)20-3)17-15(18)10-9-13-7-5-4-6-8-13/h4-10,12,14H,11H2,1-3H3,(H,17,18)/b10-9+/t14-/m1/s1

InChI Key

OXFYLVKTVPTJPQ-ATWMFIQVSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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